molecular formula C12H16O3 B11958262 2',4'-Dimethoxy-3'-methylpropiophenone CAS No. 77942-13-3

2',4'-Dimethoxy-3'-methylpropiophenone

Cat. No.: B11958262
CAS No.: 77942-13-3
M. Wt: 208.25 g/mol
InChI Key: AEDLWPLURGCFTR-UHFFFAOYSA-N
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Description

2',4'-Dimethoxy-3'-methylpropiophenone (CAS 77942-13-3) is an aromatic ketone with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. It features a propiophenone backbone substituted with two methoxy groups at the 2' and 4' positions and a methyl group at the 3' position on the phenyl ring. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

CAS No.

77942-13-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(2,4-dimethoxy-3-methylphenyl)propan-1-one

InChI

InChI=1S/C12H16O3/c1-5-10(13)9-6-7-11(14-3)8(2)12(9)15-4/h6-7H,5H2,1-4H3

InChI Key

AEDLWPLURGCFTR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)OC)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethoxy-3’-methylpropiophenone typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as diethyl ether and catalysts like copper(II) chloride .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dimethoxy-3’-methylpropiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,4’-Dimethoxy-3’-methylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxy-3’-methylpropiophenone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and methyl groups may play a role in modulating its activity and binding affinity to these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2',4'-Dimethoxy-3'-methylpropiophenone and related compounds are critical to their divergent applications and behaviors. Below is a detailed analysis:

2.1 Structural Analogues
(a) 2',4'-Dihydroxy-3'-methylpropiophenone
  • Key Difference : Hydroxyl (-OH) groups replace methoxy (-OCH₃) groups at the 2' and 4' positions.
  • Molecular Formula : C₁₀H₁₂O₃.
  • Implications :
    • Increased polarity due to hydroxyl groups, enhancing solubility in polar solvents.
    • Lower thermal stability compared to methoxy-substituted derivatives.
    • Detected in hydrothermal conversion of lignin, suggesting utility in biomass processing .
(b) 4’-Methylpropiophenone (CAS 5337-93-9)
  • Key Difference : Lacks methoxy groups; only a para-methyl substituent.
  • Molecular Formula : C₁₀H₁₂O.
  • Implications :
    • Reduced steric hindrance and electron-donating effects, favoring reactions like Friedel-Crafts alkylation.
    • Widely used in electrocarboxylation and as a precursor for fragrances and pharmaceuticals .
(c) 2-Bromo-4-methylpropiophenone (CAS 1451-82-7)
  • Key Difference : Bromine atom at the 2' position and methyl at 4'.
  • Molecular Formula : C₁₀H₁₁BrO.
  • Implications: Bromine enhances electrophilic reactivity, making it valuable in Suzuki couplings and cross-coupling reactions. Higher molecular weight (227.10 g/mol) compared to non-halogenated analogues .
2.2 Positional Isomers
(a) this compound Isomers (M139, M142)
  • Key Difference : Same molecular formula (C₁₂H₁₆O₃) but differing retention times in chromatography.
  • Implications: Structural isomerism (e.g., methyl/methoxy group positions) alters hydrophobicity and interaction with stationary phases. M148 (this compound) showed broader organ distribution in rats compared to isomers, highlighting pharmacokinetic variations .
(b) 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
  • Key Difference : Chlorine atoms and methoxy groups at different positions.
  • Implications: Electron-withdrawing chlorine atoms increase reactivity in nucleophilic substitutions. Potential use in agrochemicals due to enhanced stability and bioactivity .
2.3 Functional Analogues
(a) Thymoquinone
  • Key Difference: Quinone backbone with methyl and hydroxyl groups.
  • Implications: Strong antioxidant activity linked to redox-active quinone moiety. Contrasts with this compound, where methoxy groups may offer moderate antioxidant effects via radical stabilization .
(b) Eugenol (4-Allyl-2-methoxyphenol)
  • Key Difference: Phenolic hydroxyl and allyl substituents.
  • Implications: Higher antioxidant capacity (IC₅₀ ~10 µM in DPPH assays) due to phenolic -OH. Methoxy groups in this compound reduce polarity but may limit antioxidant efficacy compared to eugenol .

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